molecular formula C11H10N2O2 B11724196 1-(2-Nitrophenyl)cyclobutanecarbonitrile

1-(2-Nitrophenyl)cyclobutanecarbonitrile

Cat. No.: B11724196
M. Wt: 202.21 g/mol
InChI Key: CZVZIVNUQHOENV-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)cyclobutanecarbonitrile is a nitro-substituted cyclobutane derivative characterized by a nitrophenyl group at the 2-position of the cyclobutane ring and a nitrile functional group. Nitro groups are electron-withdrawing, influencing reactivity, stability, and applications in pharmaceuticals or agrochemicals. This article compares the compound with similar derivatives, emphasizing substituent effects on physicochemical and toxicological profiles.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

1-(2-nitrophenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C11H10N2O2/c12-8-11(6-3-7-11)9-4-1-2-5-10(9)13(14)15/h1-2,4-5H,3,6-7H2

InChI Key

CZVZIVNUQHOENV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C#N)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Nitrophenyl)cyclobutanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-nitrobenzyl bromide with cyclobutanecarbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 1-(2-Nitrophenyl)cyclobutanecarbonitrile are not widely documented, the general principles of organic synthesis and scale-up can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Nitrophenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Reduction: 1-(2-Aminophenyl)cyclobutanecarbonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives, though specific products depend on the reaction conditions.

Scientific Research Applications

1-(2-Nitrophenyl)cyclobutanecarbonitrile is used in various scientific research applications:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions due to its structural features.

    Medicine: Investigated for potential pharmacological properties, though specific applications are still under research.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Nitrophenyl)cyclobutanecarbonitrile involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the carbonitrile group can engage in nucleophilic addition reactions. These interactions can affect various molecular pathways, though detailed studies are required to elucidate specific mechanisms .

Comparison with Similar Compounds

Structural and Physical Properties

Substituents on the phenyl ring significantly alter molecular weight, polarity, and electronic properties. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties
1-(2-Nitrophenyl)cyclobutanecarbonitrile* -NO₂ C₁₁H₉N₂O₂ ~202.16 High polarity due to nitro group; likely low volatility
1-(2-Chlorophenyl)cyclobutanecarbonitrile -Cl C₁₁H₁₀ClN 191.66 Moderate polarity; chloro group enhances stability
1-(Dimethylamino)cyclobutanecarbonitrile -N(CH₃)₂ C₇H₁₂N₂ 136.19 Electron-donating group increases basicity

*Calculated based on substituent mass differences from .

  • Nitro vs.
  • Nitro vs. Dimethylamino: The electron-withdrawing nitro group contrasts with the electron-donating dimethylamino group, affecting the nitrile’s reactivity in nucleophilic additions .

Biological Activity

1-(2-Nitrophenyl)cyclobutanecarbonitrile is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its interactions with molecular targets, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H8N2O2
  • Molecular Weight : 188.18 g/mol
  • IUPAC Name : 1-(2-nitrophenyl)cyclobutanecarbonitrile

The biological activity of 1-(2-Nitrophenyl)cyclobutanecarbonitrile is primarily linked to its ability to interact with specific molecular targets. This compound exhibits properties that may inhibit certain enzymes or receptors involved in disease processes. Notably, it has shown potential in:

  • Anticancer Activity : By interacting with signaling pathways that regulate cell proliferation and apoptosis.
  • Antimicrobial Activity : Demonstrated through its ability to disrupt bacterial cell membranes.

Biological Activity Overview

The compound's biological activities can be summarized as follows:

Activity TypeDescription
AnticancerInhibits cancer cell growth through apoptosis induction and cell cycle arrest.
AntimicrobialExhibits bactericidal effects against various bacterial strains.
Enzyme InhibitionPotential inhibition of specific enzymes related to metabolic processes.

Case Studies and Research Findings

Several studies have investigated the biological effects of 1-(2-Nitrophenyl)cyclobutanecarbonitrile:

  • Anticancer Properties :
    • A study demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and disruption of mitochondrial function .
  • Antimicrobial Effects :
    • Research indicated that 1-(2-Nitrophenyl)cyclobutanecarbonitrile displayed potent activity against Gram-positive bacteria, particularly Staphylococcus aureus, by compromising the integrity of the bacterial cell wall .
  • Enzyme Interaction Studies :
    • In vitro assays showed that the compound could inhibit specific kinases involved in cancer progression, suggesting a role in targeted cancer therapy .

Comparative Analysis

To better understand the unique biological profile of 1-(2-Nitrophenyl)cyclobutanecarbonitrile, it is useful to compare it with similar compounds:

CompoundMolecular FormulaActivity TypeMechanism of Action
1-(2-Nitrophenyl)cyclobutanecarbonitrileC10H8N2O2Anticancer, AntimicrobialApoptosis induction, membrane disruption
1-(4-Nitrophenyl)cyclobutanecarbonitrileC10H8N2O2AnticancerSimilar mechanisms but less potent
Cyclobutane derivativesVariesVariableGenerally lower activity against targets

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